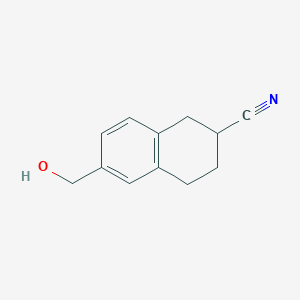

6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Description

6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a bicyclic organic compound featuring a partially saturated naphthalene core (tetrahydronaphthalene) with a hydroxymethyl (-CH₂OH) group at position 6 and a carbonitrile (-CN) group at position 2. This structure combines polar functional groups with a hydrophobic aromatic system, making it relevant for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

6-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAMCFNIHNRRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C#N)C=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 6-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile.

Reduction: Formation of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development

One of the significant applications of hydroxymethyl derivatives, including 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile, is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to release active drugs. Hydroxymethylation can enhance the solubility and bioavailability of drugs, making them more effective. For instance, derivatives have been shown to improve the pharmacokinetic properties of existing medications by increasing their solubility and stability in biological environments .

Anti-inflammatory Agents

Research indicates that hydroxymethyl derivatives can serve as potential anti-inflammatory agents. Studies have demonstrated that these compounds exhibit COX-2 inhibition properties, which are crucial for reducing inflammation and pain. The efficacy of such compounds is often measured through their ability to inhibit cyclooxygenase enzymes and their subsequent impact on inflammation pathways in vivo .

Materials Science

Polymer Chemistry

this compound can also be utilized in polymer synthesis. Its hydroxymethyl group can act as a reactive site for further chemical modifications, allowing for the creation of new polymeric materials with enhanced properties. These polymers can be designed for specific applications such as drug delivery systems or as coatings with improved mechanical properties .

Synthetic Intermediate

Chemical Synthesis

The compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules. This includes its role in synthesizing other pharmaceutical agents or fine chemicals where specific functional groups are required .

Case Studies

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxymethyl and carbonitrile groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs, focusing on substituent positions and functional groups:

Key Observations:

Spectroscopic and Chromatographic Properties

- 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exhibits a predicted GC-MS spectrum with a base peak at m/z 196 .

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Impurity A) is monitored in pharmaceuticals via HPLC, underscoring the need for purity control in nitrile-containing compounds .

Target Compound Predictions:

Industrial and Environmental Relevance

- 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is identified as an industrial by-product in plastics, highlighting stability concerns under thermal stress .

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is a pharmaceutical impurity, necessitating rigorous analytical validation .

Risk Assessment for Target Compound:

- Potential leachability from polymer matrices or bioaccumulation due to moderate hydrophobicity (predicted logP ~2.5).

Biological Activity

6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article summarizes the available research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic uses.

Chemical Structure and Properties

The compound is derived from tetrahydronaphthalene and features a hydroxymethyl group and a carbonitrile functional group. Its structural formula can be represented as follows:

- Molecular Formula : C13H13N

- Molecular Weight : 197.25 g/mol

Research indicates that this compound acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in the regulation of inflammatory responses and cytokine production. Inhibition of p38 MAPK has been associated with reduced levels of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly inhibits TNFα production in macrophages. In vivo models, particularly adjuvant-induced arthritis models in rats, have shown that treatment with this compound leads to a marked reduction in joint swelling and inflammation .

Table 1: Summary of Anti-inflammatory Activity

| Study Type | Model | Key Findings |

|---|---|---|

| In vitro | Macrophages | Inhibition of TNFα production |

| In vivo | Adjuvant-induced arthritis | Reduced joint inflammation |

Cytotoxicity and Safety Profile

The acute toxicity profile indicates that the compound has a relatively low toxicity level. For example, studies report an oral LD50 greater than 2000 mg/kg in rodent models . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

- Adjuvant-Induced Arthritis Model : A study evaluated the efficacy of this compound in reducing symptoms of arthritis. The results indicated significant improvement in clinical scores and histological evaluations compared to controls.

- Cytokine Production : Another investigation focused on the compound's ability to modulate cytokine levels in vitro. The findings showed a dose-dependent decrease in IL-6 and TNFα production when macrophages were treated with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile with high purity?

- Methodological Answer : Multi-step synthesis involving catalytic hydrogenation or Friedel-Crafts alkylation can be employed, followed by nitrile functionalization. For structural analogs like 1,2,3,4-tetrahydro-5,8-dimethylnaphthalene, gas chromatography (GC) with non-polar columns (e.g., HP-1) is used to verify purity . NMR and mass spectrometry (e.g., molecular ion peaks at m/z 203.237 for similar carbonitriles) are critical for confirming regioselectivity and hydroxyl group placement .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using HPLC-UV or GC-MS under controlled environments (e.g., 25–60°C, pH 3–9) are recommended. For related naphthalene derivatives, thermal degradation products are identified via fragmentation patterns in mass spectrometry .

Q. What toxicological endpoints should be prioritized in preliminary mammalian studies?

- Methodological Answer : Follow inclusion criteria from toxicological profiles (e.g., hepatic, renal, and hematological effects) . For analogs like methylnaphthalenes, subchronic oral exposure studies in rodents (28–90 days) with histopathological analysis are standard .

Advanced Research Questions

Q. How can contradictory data on the compound’s environmental persistence be resolved?

- Methodological Answer : Conduct comparative degradation studies (hydrolysis, photolysis) using isotopically labeled compounds. Environmental monitoring protocols for naphthalene derivatives include sediment/soil analysis via GC-MS and biomonitoring in occupationally exposed populations . Conflicting data may arise from matrix effects (e.g., organic carbon content in soil), necessitating site-specific modeling .

Q. What experimental designs mitigate artifacts in assessing bioaccumulation potential?

- Methodological Answer : Use fugacity models combined with in vitro assays (e.g., hepatic microsomal stability). For structurally similar compounds, biomonitoring in aquatic species (e.g., lipid-normalized bioconcentration factors) reduces false positives from transient adsorption .

Q. How can computational QSPR models improve predictions of the compound’s reactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) and Quantitative Structure-Property Relationship (QSPR) models, validated against experimental data for naphthalene derivatives, predict electrophilic/nucleophilic sites. Neural networks trained on datasets like CC-DPS (2,100+ parameters per compound) enhance accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.